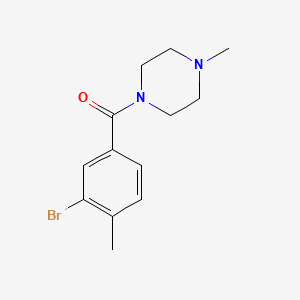
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine
描述
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is an organic compound that features a benzoyl group substituted with bromine and methyl groups, attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine typically involves multiple steps:
Formation of Benzoyl Chloride: The 3-bromo-4-methylbenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Formation of the corresponding alcohol from the benzoyl group.
科学研究应用
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
The mechanism of action of 1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine depends on its specific application:
Medicinal Chemistry: It may act by binding to specific receptors or enzymes, modulating their activity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and providing insights into biological processes.
相似化合物的比较
Similar Compounds
1-(4-Bromo-3-methylbenzoyl)-4-methylpiperazine: Similar structure but with different substitution pattern on the benzene ring.
1-(3-Chloro-4-methylbenzoyl)-4-methylpiperazine: Chlorine instead of bromine, affecting reactivity and biological activity.
1-(3-Bromo-4-methylbenzoyl)-4-ethylpiperazine: Ethyl group on the piperazine ring instead of methyl, influencing solubility and pharmacokinetics.
Uniqueness
1-(3-Bromo-4-methylbenzoyl)-4-methylpiperazine is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
(3-bromo-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQAMVFDQVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3151356.png)

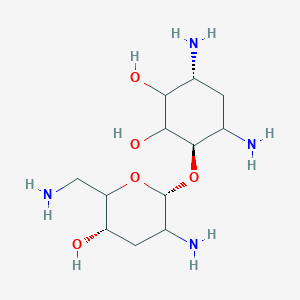
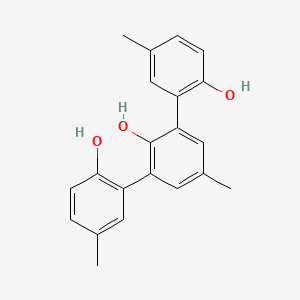
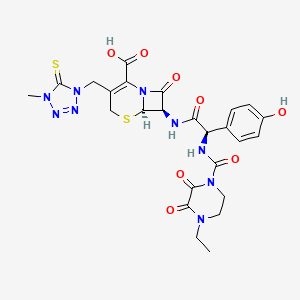
![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)
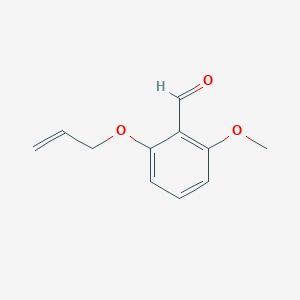
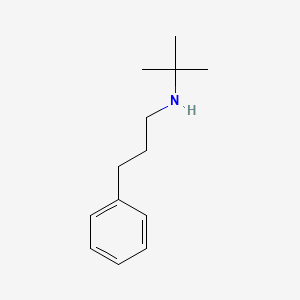
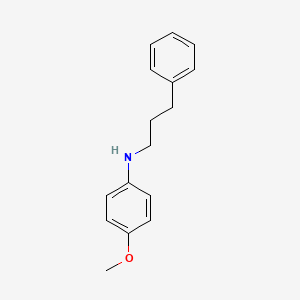
![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)

![1H,4H,7H,8H-imidazo[4,5-d][1,3]diazepin-8-one hydrochloride](/img/structure/B3151422.png)
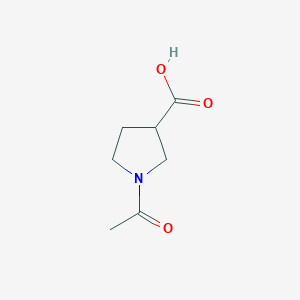
![3-[(Cyclopropylcarbonyl)amino]-4-methoxybenzoic acid](/img/structure/B3151433.png)
